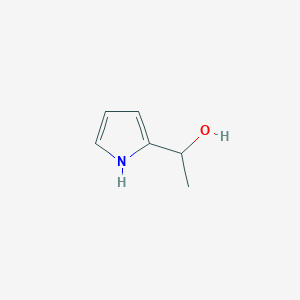

1-(1H-Pyrrol-2-yl)ethanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(1H-pyrrol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-5,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBNHUUABUEZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549551 | |

| Record name | 1-(1H-Pyrrol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56423-57-5 | |

| Record name | 1-(1H-Pyrrol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrrole Containing Scaffolds in Advanced Organic Chemistry

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the field of organic and medicinal chemistry. mdpi.combenthamdirect.comresearchgate.net This structural motif is not only present in a vast array of natural products, such as heme and chlorophyll, but also forms the core of numerous synthetic compounds with diverse applications. mdpi.comrsc.org The versatility of the pyrrole scaffold lies in its unique electronic properties and its ability to be readily functionalized, allowing for the creation of a wide library of derivatives. benthamdirect.comresearchgate.net

Pyrrole derivatives are integral to various fields, including materials science, where they are used as components of corrosion inhibitors and catalysts for polymerization. researchgate.netnovapublishers.com In medicinal chemistry, the pyrrole moiety is considered a "privileged scaffold" due to its presence in a multitude of biologically active compounds. researchgate.netrsc.org These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective properties. mdpi.comresearchgate.net The ability to combine different pharmacophores within a pyrrole ring system has led to the development of highly active therapeutic agents. rsc.org

The synthesis of pyrrole derivatives is a dynamic area of research, with continuous development of both traditional and modern synthetic methodologies. benthamdirect.com These methods aim to provide efficient access to a wide range of pyrrole-containing molecules with high yields and selectivity. benthamdirect.comresearchgate.net The ongoing exploration of new synthetic routes, including green chemistry approaches, underscores the enduring importance of the pyrrole scaffold in contemporary chemical research. benthamdirect.comresearchgate.net

Overview of 1 1h Pyrrol 2 Yl Ethanol As a Key Intermediate and Research Target

1-(1H-Pyrrol-2-yl)ethanol, a specific derivative of pyrrole (B145914), holds considerable importance as both a key intermediate and a direct target of research. Its structure, featuring a reactive hydroxyl group attached to an ethyl substituent on the pyrrole ring, makes it a valuable precursor for the synthesis of more complex molecules. semanticscholar.orgsci-hub.se The chemical properties of this compound are defined by the interplay between the aromatic pyrrole ring and the chiral secondary alcohol.

The synthesis of this compound and its analogs has been explored through various chemical and biocatalytic methods. For instance, the reduction of the corresponding ketone, 2-acetylpyrrole (B92022), using reducing agents like sodium borohydride (B1222165) can yield the racemic alcohol. sci-hub.seresearchgate.net Asymmetric synthesis, a crucial aspect of modern drug discovery, has also been a focus, aiming to produce specific enantiomers of this compound and related compounds. researchgate.netrsc.org The development of stereoselective methods is driven by the fact that different enantiomers of a chiral molecule often exhibit distinct biological activities.

As a research target, studies on this compound and its derivatives aim to explore their potential applications. For example, it can serve as a building block for the synthesis of larger, more complex structures with potential pharmacological activity. sci-hub.se The investigation into its reactivity and the development of efficient synthetic routes to access it and its derivatives are active areas of chemical research. semanticscholar.orgresearchgate.net

Evolution of Research Trajectories for Pyrrole Based Alcohols

Stereoselective Synthesis of this compound and its Enantiomers

The generation of single-enantiomer chiral alcohols is a cornerstone of modern asymmetric synthesis. For this compound, several strategies are employed to control the stereochemistry at the carbinol center, including the asymmetric opening of epoxides, enzymatic resolutions, and the use of chiral catalysts.

Asymmetric Ring-Opening of Epoxides by Pyrrole for Enantioselective Synthesis

The asymmetric ring-opening (ARO) of epoxides is a powerful method for the enantioselective synthesis of vicinal di-functionalized compounds. mdpi.com This strategy involves the attack of a nucleophile on a prochiral epoxide, guided by a chiral catalyst to produce a single enantiomer of the product. In principle, this compound can be synthesized by the nucleophilic attack of pyrrole on 1,2-epoxypropane (propylene oxide).

The reaction proceeds via an SN2 mechanism. libretexts.orgjsynthchem.com Under basic or neutral conditions, the pyrrolide anion would attack the less sterically hindered carbon of the epoxide ring. libretexts.org In the case of propylene (B89431) oxide, this regioselective attack yields the desired this compound skeleton. To render this reaction asymmetric, a chiral catalyst is essential. Chiral metal-salen complexes, for instance, are effective catalysts for a wide range of ARO reactions, activating the epoxide towards nucleophilic attack. mdpi.com Similarly, chiral metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts for the ARO of epoxides with aromatic amines, yielding chiral β-amino alcohols with high enantioselectivity. nih.gov While the general principles are well-established for various nucleophiles, specific documented applications of pyrrole in the ARO of propylene oxide to directly form enantiopure this compound are not widely reported in the literature. Nevertheless, the underlying strategy remains a viable and potent approach for accessing such chiral alcohols.

Lipase-Catalyzed Enantiomer Separation and Resolution Techniques

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral compounds. Lipase-catalyzed kinetic resolution is particularly effective for alcohols and their esters due to the high enantioselectivity, mild reaction conditions, and environmental benignity of these enzymatic biocatalysts. nih.govmdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB) or Candida rugosa lipase, can selectively catalyze the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.govmdpi.com

In the case of racemic this compound, a lipase would selectively acylate either the (R)- or (S)-enantiomer in the presence of an acyl donor, such as vinyl acetate. This process results in a mixture of an enantioenriched ester and the remaining unreacted, enantioenriched alcohol, which can then be separated by standard chromatographic methods. The high enantioselectivity (often expressed as the enantiomeric ratio, E) of enzymes like CALB (often used in its immobilized form, Novozym 435) makes this a highly practical approach for obtaining both enantiomers of this compound in high optical purity. nih.govntnu.no The resolution of the structurally similar 1-phenylethanol (B42297) is a well-documented example of this strategy's efficiency. rsc.org

Table 1: Representative Lipase Systems for Kinetic Resolution of Chiral Alcohols

| Enzyme | Acyl Donor | Solvent | Typical Substrate | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | n-Heptane | 1-(2-furyl)ethanol | High conversion and enantioselectivity | nih.gov |

| Candida rugosa Lipase (CRL) | Diisopropyl ether (DIPE) | Buffer (pH 7.0) | Fenoprofen Acetates | High diastereomeric excess (de >98.5%) | nih.gov |

| Lipase from Burkholderia plantarii | Succinic anhydride | Not specified | 3-chloro-1-(thiophen-2-yl)propan-1-ol | Selective acylation of (R)-enantiomer | nih.gov |

Chiral Catalyst Systems in Stereocontrolled Transformations

An alternative to resolution is the direct asymmetric synthesis from a prochiral precursor. The most direct route to enantiomerically enriched this compound is the asymmetric reduction of 2-acetylpyrrole (B92022). This transformation can be achieved using chiral reducing agents or, more commonly, a stoichiometric reductant in the presence of a chiral catalyst.

Chiral catalyst systems for the reduction of ketones are well-developed. For example, rhodium-based catalysts are often used for the heterogeneous catalytic hydrogenation of pyrroles and their derivatives. researchgate.net By employing chiral phosphine (B1218219) ligands, such hydrogenations can proceed with high levels of enantioselectivity. Another important class of catalysts for stereocontrolled transformations is chiral phosphoric acids (CPAs). These Brønsted acids can activate electrophiles, such as ketones or the corresponding ketimines, towards nucleophilic attack in an enantioselective manner. dicp.ac.cndicp.ac.cn CPAs have been successfully used in the synthesis of various chiral heterocyclic compounds, and the principles can be applied to the enantioselective reduction or functionalization of 2-acetylpyrrole to access the target alcohol. dicp.ac.cndicp.ac.cn

Direct Alkylation and Functionalization Strategies of Pyrrole for this compound Derivatives

The synthesis of derivatives of this compound often relies on the initial functionalization of the pyrrole ring, followed by the introduction or modification of the ethanol (B145695) side chain. Direct alkylation and acylation reactions are fundamental tools for this purpose.

The most common method to introduce the C2-substituent is the Friedel-Crafts acylation of pyrrole with acetyl chloride or acetic anhydride, typically using a Lewis acid catalyst, to yield 2-acetylpyrrole. This ketone is the immediate precursor to this compound via reduction.

Direct alkylation of the pyrrole ring provides access to a wider range of derivatives. The pyrrole nitrogen can be readily alkylated using an alkyl halide and a base. arkat-usa.org C-alkylation is more complex due to competing N-alkylation and polysubstitution. However, regioselective methods have been developed. For example, a palladium/norbornene co-catalyzed system allows for the C-H alkylation of N-H indoles and pyrroles with primary alkyl bromides, selectively at the position adjacent to the nitrogen atom. organic-chemistry.org Another strategy involves using ketonic Mannich bases as alkylating agents for pyrrole, which typically results in alkylation at the C2 position. researchgate.net These functionalized pyrroles can then be further elaborated to produce a diverse library of this compound derivatives.

Table 2: Selected Functionalization Strategies for Pyrrole Precursors

| Reaction Type | Reagents | Product Type | Application | Reference(s) |

|---|---|---|---|---|

| N-Alkylation | Alkyl bromoacetates, KOBut, TBAB, DMF | N-alkylated pyrrole-2-carboxylates | Synthesis of 1,2,4-trisubstituted pyrroles | arkat-usa.org |

| C-H Alkylation | Primary alkyl bromides, Pd(OAc)2, Norbornene, Cs2CO3 | 2-Alkyl-1H-pyrroles | Direct C-alkylation adjacent to nitrogen | organic-chemistry.org |

| C-Alkylation | Ketonic Mannich bases, H2O, reflux | 2-Alkylpyrroles | Alkylation using Mannich bases as electrophiles | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the use of environmentally benign solvents, energy efficiency, and atom economy, are increasingly being integrated into synthetic protocols. The synthesis of pyrrole derivatives, including precursors to this compound, has benefited from these approaches.

Ultrasonic Irradiation and Sonochemical Methods in Synthetic Protocols

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green chemistry tool. Ultrasonic irradiation can dramatically increase reaction rates, improve yields, and enable reactions to proceed under milder conditions, often at room temperature. mdpi.com

In the context of pyrrole chemistry, ultrasound has been successfully applied to the synthesis of various derivatives. For example, the Claisen-Schmidt condensation of 2-acetylpyrrole with aromatic aldehydes to produce chalcone (B49325) derivatives is significantly accelerated by ultrasonic irradiation in ethanol at room temperature. rsc.orgresearchgate.net This method avoids the need for high temperatures and often leads to cleaner reactions with easier product isolation. rsc.org The use of ultrasound has been shown to reduce reaction times from hours under conventional heating to mere minutes. rsc.orgarabjchem.org Furthermore, sonication has been employed in catalyst-free, multicomponent reactions in green solvents like water or ethanol to construct complex pyrrole structures, highlighting its utility in promoting efficient and environmentally friendly syntheses. semanticscholar.orgresearchgate.netorgchemres.org

Table 3: Comparison of Conventional vs. Ultrasonic Methods for Synthesis of Pyrrole Derivatives

| Reaction | Method | Solvent | Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| Synthesis of enaminones from 3-oxopropanenitriles | Conventional (Reflux) | Ethanol | 4 h | ~55% | mdpi.comarabjchem.org |

| Synthesis of enaminones from 3-oxopropanenitriles | Ultrasonic Irradiation (70 °C) | Ethanol | 2 h | ~75% | mdpi.comarabjchem.org |

| Synthesis of (E)-1-(1H-pyrrol-2-yl)-3-arylprop-2-en-1-ones | Ultrasonic Irradiation (RT) | Ethanol | 5-20 min | 79-86% | rsc.orgresearchgate.net |

Solvent-Free and Aqueous Medium Reactions

In recent years, the development of synthetic protocols that minimize or eliminate the use of volatile organic solvents has become a major focus in green chemistry. For the synthesis of pyrrole derivatives, several efficient methods in aqueous media or under solvent-free conditions have been established.

One approach involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the synthesis of substituted pyrroles in water. This method is applicable to a variety of amines and phenacyl halides, providing a simple and practical route to the desired products at moderate temperatures (60 °C) scirp.org. Another green strategy employs molecular iodine as a catalyst in a four-component cascade reaction between diethyl acetylenedicarboxylate, aromatic amines, and phenylglyoxal (B86788) monohydrate in ethanol at room temperature mdpi.com.

Solvent-free synthesis offers advantages such as reduced pollution, lower costs, and simplified procedures. The synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds has been achieved by heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide (B78521) without any solvent mdpi.com. Similarly, metal-organic frameworks like MIL-53(Al) have been used as efficient and recyclable catalysts for the Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds and amines under solvent-free sonication, achieving high yields in short reaction times rsc.org. Ultrasonic irradiation has also been employed to synthesize (E)-1-(1H-pyrrol-2-yl)-3-arylprop-2-en-1-one derivatives from 2-acetylpyrrole and aromatic aldehydes in the presence of solid NaOH and ethanol, demonstrating another energy-efficient method. rsc.org

| Reaction Type | Catalyst/Conditions | Medium | Starting Materials | Product Type | Yield Range | Reference(s) |

| Three-Component Reaction | DABCO (10 mol%) | Water | Pentane-2,4-dione, Amine, Phenacyl bromide | Substituted Pyrrole | 65-92% | scirp.org |

| Four-Component Cascade | Iodine (10 mol%) | Ethanol | Diethyl acetylenedicarboxylate, Aromatic amine, Phenylglyoxal | Dihydro-1H-pyrrol | Moderate | mdpi.com |

| Three-Component Reaction | KOH (0.1 eq.), Heat | Solvent-Free | Alkyl 2-aminoester, 1,3-Dicarbonyl compound | 2,4,5-Trisubstituted-1H-pyrrol-3-ol | 45-81% | mdpi.com |

| Paal-Knorr Synthesis | MIL-53(Al) (5 mol%), Sonication | Solvent-Free | Acetonylacetone, Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | ~96% | rsc.org |

| Claisen-Schmidt Condensation | NaOH (solid), Ultrasonic Irradiation | Ethanol | 2-Acetylpyrrole, Aromatic aldehyde | (E)-1-(1H-pyrrol-2-yl)-3-arylprop-2-en-1-one | 79-86% | rsc.org |

Derivatization of this compound for Expanded Chemical Diversity

The chemical space accessible from this compound is significantly broadened through the versatile reactivity of its parent ketone, 2-acetylpyrrole. The acetyl group is a key functional handle for a multitude of chemical transformations, enabling the synthesis of diverse and complex molecular architectures.

Pyrrolylated chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are readily synthesized from 2-acetylpyrrole via the Claisen-Schmidt condensation reaction. upm.edu.mynih.gov This base-catalyzed reaction involves the condensation of 2-acetylpyrrole or its N-alkylated analogs with a variety of substituted aromatic or heteroaromatic aldehydes. nih.govmdpi.com

The typical procedure involves stirring a mixture of 2-acetylpyrrole and an appropriate aldehyde in a solvent like methanol (B129727) or ethanol with a base such as sodium hydroxide. mdpi.comnih.gov The reaction generally proceeds at room temperature over 24 to 48 hours. mdpi.comnih.gov The presence of electron-withdrawing groups, such as fluoro or nitro substituents on the benzaldehyde, has been noted to result in higher product yields, ranging from 65% to over 90%. nih.gov The resulting chalcones are valuable intermediates themselves, serving as precursors for other heterocyclic systems like pyrazolines and pyridines. researchgate.net

| Pyrrole Reactant | Aldehyde Reactant | Base/Solvent | Yield | Product | Reference(s) |

| 2-Acetyl-1-methylpyrrole | 5-(Aryl)furfural | NaOH / Methanol | 57-83% | 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(aryl)furan-2-yl)prop-2-en-1-one | mdpi.com |

| 2-Acetylpyrrole | Substituted Benzaldehydes | NaOH / Ethanol | High | 1-(1H-Pyrrol-2-yl)-3-(aryl)prop-2-en-1-one | upm.edu.my |

| 2-Acetylpyrrole | Fluoro/Nitro/Hydroxyl Benzaldehydes | NaOH / Ethanol | 65-90% | Substituted Pyrrolylated-chalcones | nih.gov |

| 2-Acetylpyrrole | Substituted Benzaldehydes | NaOH / Methanol | Moderate to Good | Pyrrole-based chalcones | nih.gov |

The carbonyl group of 2-acetylpyrrole readily undergoes condensation reactions with nitrogen nucleophiles like hydrazine (B178648) and its derivatives to form a variety of hydrazone structures. Simple hydrazones, oximes, and semicarbazones can be prepared by reacting 2-acetylpyrrole with phenylhydrazine, hydroxylamine (B1172632) hydrochloride, or semicarbazide (B1199961) hydrochloride, respectively, typically by heating in ethanol. asianpubs.org

More complex, multidentate ligands can also be synthesized. For instance, new tritopic dihydrazide ligands have been prepared through the condensation of 2-acetylpyrrole with pyridine-2,6-dicarboxylic dihydrazide. mdpi.comnih.gov The reaction is typically carried out by refluxing the components in methanol, leading to the formation of N'2,N'6-bis[(1E)-1-(1H-pyrrol-2-yl)ethylidene]pyridine-2,6-dicarbohydrazide. mdpi.com Furthermore, these pyrrole-based hydrazones can act as intermediates for synthesizing more complex heterocyclic systems, such as hydrazone-bridged thiazole-pyrrole derivatives via the Hantzsch thiazole (B1198619) synthesis. nih.gov

| Pyrrole Reactant | Hydrazine Reagent | Conditions | Product Type | Reference(s) |

| 2-Acetylpyrrole | Hydroxylamine Hydrochloride | Ethanol, 80-90°C | Oxime | asianpubs.org |

| 2-Acetylpyrrole | Semicarbazide Hydrochloride | Ethanol, 80-90°C | Semicarbazone | asianpubs.org |

| 2-Acetylpyrrole | Phenylhydrazine | Ethanol, 80-90°C | Phenylhydrazone | asianpubs.org |

| 2-Acetylpyrrole | Pyridine-2,6-dicarboxylic dihydrazide | Methanol, Reflux | Tritopic Dihydrazide Ligand | mdpi.comnih.gov |

| Pyrrole-2-carboxaldehyde | Thiosemicarbazide, then α-bromoacetophenones | Ethanol, Condensation | Thiazole-Pyrrole Hydrazone | nih.gov |

The synthesis of hybrid molecules incorporating pyrrole and pyrazole (B372694) rings represents a strategy for generating novel chemical entities. While a direct one-step synthesis of a pyrrole-pyrazole-ethanol conjugate is not commonly reported, these structures can be assembled through multi-step sequences starting from 2-acetylpyrrole. A prominent pathway involves the initial conversion of 2-acetylpyrrole into a pyrrolylated chalcone, as described in section 2.4.1. These chalcones, being α,β-unsaturated ketones, can then undergo cyclization with hydrazine hydrate (B1144303) or its derivatives to form pyrazoline rings, which can be subsequently oxidized to pyrazoles. researchgate.net

Another advanced method involves generating an enaminone from 2-acetylpyrrole and dimethylformamide-dimethylacetal (DMF-DMA). This intermediate can then undergo a 1,3-dipolar cycloaddition reaction with nitrile imines (generated in situ from α-ketohydrazonoyl halides) to construct the pyrazole ring directly attached to the pyrrole scaffold. nih.gov The acetyl group in the resulting pyrrole-pyrazole conjugate remains available for subsequent reduction to the corresponding ethanol moiety, thus completing the formal synthesis of a complex pyrrole-pyrazole-ethanol structure.

Introducing halogen atoms onto the pyrrole scaffold is a key strategy for modulating the electronic properties and biological activity of the resulting molecules. Practical, scalable syntheses of halogen-substituted pyrrole building blocks have been developed, often starting from commercially available materials that can be transformed into acetylpyrrole derivatives. nih.govnih.gov

For example, a multi-step synthesis was developed to produce 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole. nih.gov This process can involve steps such as Wolff-Kishner reduction, Friedel-Crafts acylation with trichloroacetyl chloride, and subsequent chlorination of the pyrrole ring using a reagent like N-chlorosuccinimide (NCS) in dichloromethane. nih.govresearchgate.net These halogenated pyrrole ketones are versatile intermediates that can be further modified, for instance, by converting the trichloroacetyl group into a carboxylic acid or ester, providing access to a wide range of functionalized building blocks for medicinal chemistry applications. nih.gov

| Starting Material (or precursor) | Reagents & Conditions | Halogenated Product | Yield | Reference(s) |

| 2,2,2-Trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone | N-Chlorosuccinimide, Dichloromethane, r.t. | 2,2,2-Trichloro-1-(4-chloro-5-methyl-1H-pyrrol-2-yl)ethanone | 61% | nih.gov |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | (1) SO2Cl2, Et2O; (2) Zn, AcOH | Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate | - | nih.gov |

| 4-Chloro-5-methyl-1H-pyrrole-2-carbaldehyde | (1) NH2OH·HCl; (2) Ac2O | 4-Chloro-5-methyl-1H-pyrrole-2-carbonitrile | - | nih.gov |

Pyrrolopyrimidines, also known as 7-deazapurines, are an important class of fused heterocycles due to their structural similarity to native purines. ekb.eg Syntheses often begin with a suitably functionalized pyrrole ring. A common strategy is the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol, to yield polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx

The synthesis of the tricyclic pyrrolo[3,2-e] mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidine system is more complex. A general route starts from a 2-amino-3-cyanopyrrole derivative. This starting material can be reacted with triethyl orthoformate to form an ethoxymethyleneamino intermediate, which is then cyclized with hydrazine hydrate to produce a 7-amino-7H-pyrrolo[2,3-d]pyrimidine. Subsequent reaction with formic acid can yield the pyrrolo[3,2-e] mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidine core. researchgate.net An alternative pathway involves the reaction of a 4-hydrazinopyrrolo[2,3-d]pyrimidine with an acid chloride in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) to achieve the final tricyclic structure. researchgate.net

| Starting Pyrrole Type | Key Reagents | Fused System | Reference(s) |

| 2-Amino-3-cyanopyrrole | Triethyl orthoformate, Hydrazine hydrate, Formic acid | Pyrrolo[3,2-e] mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidine | researchgate.net |

| 2-Amino-3-cyanopyrrole | Formamide | Pyrrolo[2,3-d]pyrimidine | researchgate.net |

| 6-Amino-1,3-dimethyluracil (builds pyrrole in situ) | Arylglyoxals, Barbituric acid, TBAB | Pyrrolo[2,3-d]pyrimidine | scielo.org.mx |

| 2-Amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Triethyl orthoesters, Acid chlorides, DMAP | Pyrrolo[3,2-e] mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidine | researchgate.net |

| 4-Hydrazinopyrrolopyrimidine | Aromatic Aldehydes | N-(Arylidineamino)pyrrolopyrimidine-4-amine | nih.gov |

Formation of 2-(1-Hydroxypropyn-2-yl)pyrroles via Favorsky Ethynylation

The Favorsky reaction is a cornerstone in acetylene (B1199291) chemistry, involving the nucleophilic addition of an acetylide anion to a carbonyl group. While the classic Favorsky ethynylation of pyrrole aldehydes with alkynes in the presence of potassium hydroxide (KOH) was historically unsuccessful, recent advancements using superbasic catalytic systems and N-protected pyrrole-2-carbaldehydes have enabled this transformation. nih.govbeilstein-journals.orgresearchgate.net

Functionalized pyrroles with a terminal acetylenic moiety and a hydroxyl group, specifically 2-(1-hydroxypropyn-2-yl)pyrroles, are valuable intermediates in the synthesis of bioactive molecules, including protein kinase inhibitors and endothelial differentiation gene (EDG-1) receptor antagonists. nih.govbeilstein-journals.org Until recently, their synthesis was primarily achieved through the use of organometallic reagents like ethynylmagnesium halides (Iotsich complexes). nih.govbeilstein-journals.org

A significant breakthrough was the successful base-mediated direct ethynylation of 1-vinylpyrrole-2-carbaldehydes with acetylene gas. nih.govbeilstein-journals.orgnih.gov This reaction proceeds at atmospheric pressure in a superbasic medium composed of sodium hydroxide (NaOH), ethanol (EtOH), and dimethyl sulfoxide (B87167) (DMSO) at a controlled temperature of 7–10 °C. nih.govnih.govresearchgate.net The N-vinyl group is crucial as it prevents the delocalization of the negative charge that forms on the pyrrole nitrogen in the basic medium, which would otherwise deactivate the aldehyde group toward nucleophilic attack. nih.gov This methodology provides a direct and efficient route to 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles in yields ranging from 53% to 94%. nih.govnih.govresearchgate.net

The reaction conditions have been optimized, with a molar ratio of NaOH/EtOH/DMSO of 1:1.6:13.6 proving effective. researchgate.net Ethanol plays a key role in homogenizing the reaction mixture and moderating the basicity to prevent the isomerization of the desired acetylenic alcohols into allenic byproducts. beilstein-journals.org The reaction progress is typically monitored by gas-liquid chromatography (GLC) until the starting aldehyde is fully consumed. nih.govresearchgate.net

This method is applicable to a wide range of 1-vinylpyrrole-2-carbaldehydes, including those with aromatic or heteroaromatic substituents at the 5-position and those with fused ring systems. nih.govresearchgate.net

Table 1: Synthesis of 2-(1-Hydroxypropyn-2-yl)-1-vinylpyrroles via Favorsky Ethynylation nih.govresearchgate.net

| Entry | Starting Aldehyde (Pyrrole Substituents) | Product | Yield (%) | Reaction Time (h) |

| 1 | 1-Vinyl | 2-(1-Hydroxypropyn-2-yl)-1-vinylpyrrole | 70 | 2.5 |

| 2 | 1-Vinyl, 5-Phenyl | 2-(1-Hydroxypropyn-2-yl)-5-phenyl-1-vinylpyrrole | 94 | 2.0 |

| 3 | 1-Vinyl, 5-(2-Thienyl) | 2-(1-Hydroxypropyn-2-yl)-5-(2-thienyl)-1-vinylpyrrole | 89 | 2.0 |

| 4 | 1-Vinyl, 4,5,6,7-Tetrahydroindole | 2-(1-Hydroxypropyn-2-yl)-1-vinyl-4,5,6,7-tetrahydroindole | 53 | 4.0 |

| 5 | 1-Vinyl, 5-(p-Tolyl) | 2-(1-Hydroxypropyn-2-yl)-5-(p-tolyl)-1-vinylpyrrole | 92 | 2.0 |

Similarly, 1-(1-methyl-1H-pyrrol-2-yl)prop-2-yn-1-ol has been synthesized from 1-methyl-1H-pyrrole-2-carbaldehyde using a KOH-DMSO-H₂O superbasic system under atmospheric pressure of acetylene. researchgate.net

Reaction Mechanisms and Kinetic Studies of Transformations Involving this compound Precursors

The study of reaction mechanisms and kinetics provides fundamental insights into the chemical behavior of pyrrole derivatives. Research in this area has focused on transformations of carbonyl-containing precursors of this compound, such as 2-acetylpyrrole and various pyrrole-2-carbaldehydes.

Quantum chemical studies have been employed to elucidate the reaction pathways of pyrrole derivatives. For instance, the mechanism of the reaction between N-allenyl-1H-pyrrole-2-yl-carbaldehydes and hydroxylamine in ethanol to form pyrrolopyrazine oxides has been investigated using density functional theory (DFT). bohrium.comresearchgate.net These studies focus on the kinetic characteristics of the key oximation and intramolecular cyclization steps. The calculations revealed that the inclusion of solvent molecules is critical for accurately modeling proton transfer and reproducing activation barriers. researchgate.net It was found that two solvent molecules are necessary for the oximation stage, while one is sufficient for the cyclization. researchgate.net The nature of substituents on the pyrrole ring significantly influences the reaction kinetics, with aryl substituents generally favoring the reaction compared to alkyl substituents. bohrium.comresearchgate.net

Table 2: Singlet Oxygen Quenching Rate Constants for (E)-1-(1H-pyrrol-2-yl)-3-arylprop-2-en-1-one (PAPs) Derivatives researchgate.net

| Compound | Aryl Substituent (Ar) | Overall Rate Constant (kQ) (M⁻¹s⁻¹) |

| 3a | Phenyl | 1.8 x 10⁵ |

| 3b | 4-Methoxyphenyl | 5.3 x 10⁵ |

| 3c | 4-Fluorophenyl | 1.4 x 10⁵ |

| 3d | 4-Chlorophenyl | 1.2 x 10⁵ |

| 3e | 4-Bromophenyl | 1.1 x 10⁵ |

The results indicate that electron-donating groups, such as the methoxy (B1213986) group, enhance the rate of singlet oxygen quenching, suggesting a charge-transfer mechanism in the formation of an exciplex intermediate. researchgate.net Such kinetic data are crucial for understanding the structure-activity relationships and designing pyrrole-based compounds with specific reactivity profiles.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments provides unambiguous assignment of all proton and carbon signals, confirming the structure and providing insight into its conformational preferences.

¹H NMR Chemical Shift Assignments and Conformational Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals in the aromatic region for the pyrrole ring protons, a downfield quartet for the methine proton, and a doublet for the terminal methyl group. A broad, exchangeable singlet for the N-H proton of the pyrrole and another for the O-H of the alcohol are also characteristic.

The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the hydroxyl group. The protons on the pyrrole ring (H3, H4, and H5) appear as distinct multiplets due to spin-spin coupling. The methine proton (-CH OH) signal appears as a quartet due to coupling with the three protons of the adjacent methyl group. Conversely, the methyl protons (-CH₃) appear as a doublet, coupled to the single methine proton. The hydroxyl (-OH) proton often appears as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~8.5-9.5 | br s | - |

| H5 | ~6.7-6.8 | m | - |

| H3 | ~6.1-6.2 | m | - |

| H4 | ~6.0-6.1 | m | - |

| -CH(OH)- | ~4.8-5.0 | q | ~6.5 |

| -OH | Variable (br s) | br s | - |

| -CH₃ | ~1.5-1.6 | d | ~6.5 |

Predicted values are based on analysis of the precursor, 2-acetylpyrrole, and related secondary alcohols.

¹³C NMR Spectral Interpretation for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are expected. The reduction of the ketone in the precursor, 2-acetylpyrrole, to a secondary alcohol results in the disappearance of the downfield carbonyl signal (typically ~188 ppm) and the appearance of a new signal for the methine carbon (-CH(OH)-) in the 60-70 ppm range. acgpubs.orgclockss.org The carbon atoms of the pyrrole ring resonate in the aromatic region between approximately 105 and 135 ppm. The C2 carbon, being attached to the ethanol substituent, is the most downfield of the pyrrole carbons. The methyl carbon gives a signal in the aliphatic region around 20-25 ppm. acgpubs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~135 |

| C5 | ~118 |

| C3 | ~108 |

| C4 | ~107 |

| -CH(OH)- | ~65 |

| -CH₃ | ~23 |

Predicted values are based on analysis of the precursor, 2-acetylpyrrole, and related secondary alcohols. clockss.orgresearchgate.net

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made in 1D spectra by revealing through-bond and through-space correlations between nuclei. iucr.org

Correlation Spectroscopy (COSY): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. nih.gov For this compound, COSY would show cross-peaks between the adjacent pyrrole protons (H3 with H4, and H4 with H5). A key correlation would also be observed between the methine proton (-CH(OH)-) and the methyl protons (-CH₃), confirming the ethanol side chain structure. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC or HMQC): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net It is invaluable for assigning the carbon signals. Expected correlations include: H3 to C3, H4 to C4, H5 to C5, the methine proton to the -CH(OH)- carbon, and the methyl protons to the -CH₃ carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds), which helps to piece the entire molecular structure together. nih.gov Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the methyl protons (-CH₃) to both the methine carbon (-CH(OH)-) and the C2 carbon of the pyrrole ring.

Correlations from the methine proton (-CH(OH)-) to the C2 and C3 carbons of the pyrrole ring.

Correlations from the H3 proton to the C2, C4, and C5 carbons.

GIAO-SCF Method in NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a Self-Consistent Field (SCF) framework like Density Functional Theory (DFT), is a powerful computational approach for predicting NMR chemical shifts. kau.edu.sa This quantum chemical method calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. By comparing the calculated shielding of a nucleus in the target molecule to that of a reference compound (like tetramethylsilane, TMS), highly accurate predictions of chemical shifts can be obtained. clockss.orgiucr.org

For a molecule like this compound, GIAO-SCF calculations would be performed on its low-energy conformations. The final predicted spectrum is a Boltzmann-weighted average of the spectra for each conformer. This method is particularly useful for:

Confirming assignments: Comparing the predicted spectrum with the experimental one can validate the assignments of complex or closely spaced signals.

Distinguishing isomers: The method can reliably differentiate between structural isomers, which may have very similar but distinct NMR spectra.

Providing structural insights: The accuracy of the prediction often depends on the quality of the input geometry, thus the method can also help in understanding the preferred solution-phase conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. semanticscholar.orglibretexts.org The IR spectrum of this compound would be markedly different from its precursor, 2-acetylpyrrole, primarily by the absence of the strong carbonyl (C=O) absorption and the appearance of a prominent alcohol (O-H) stretch.

Key characteristic absorption bands for this compound include:

O-H Stretch: A strong and broad absorption in the region of 3600-3200 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

N-H Stretch: A moderate, sharp peak typically around 3400-3300 cm⁻¹, corresponding to the N-H bond of the pyrrole ring.

C-H Stretches: Aromatic C-H stretching absorptions from the pyrrole ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain appear just below 3000 cm⁻¹.

C-O Stretch: A strong absorption in the 1250-1050 cm⁻¹ region, indicative of the C-O single bond of the secondary alcohol. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3600 - 3200 | Strong, Broad |

| Pyrrole | N-H stretch | 3400 - 3300 | Medium, Sharp |

| Pyrrole Ring | Aromatic C-H stretch | 3150 - 3050 | Medium |

| Ethanol side-chain | Aliphatic C-H stretch | 3000 - 2850 | Medium |

| Pyrrole Ring | C=C stretch | 1600 - 1450 | Medium-Weak |

| Alcohol | C-O stretch | 1250 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. For this compound (molecular formula C₆H₉NO), the molecular weight is 111.14 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 111.

The fragmentation of the molecular ion is predictable based on the structure of an aromatic alcohol. Common fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage) is common for alcohols. This would result in a stable, resonance-delocalized ion at m/z 96 ([M-15]⁺). This is often a prominent peak.

Loss of water (H₂O): Dehydration is a characteristic fragmentation for alcohols, leading to a peak at m/z 93 ([M-18]⁺).

Cleavage of the side chain: Fragmentation can occur at the bond connecting the ethanol group to the pyrrole ring. This could lead to a fragment corresponding to the protonated pyrrole ring at m/z 67 or related ions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity | Notes |

|---|---|---|

| 111 | [C₆H₉NO]⁺ | Molecular Ion (M⁺) |

| 96 | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage |

| 93 | [M - H₂O]⁺ | Loss of water |

| 67 | [C₄H₅N]⁺ | Protonated pyrrole fragment |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For aromatic systems like pyrrole, absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* antibonding orbitals.

While specific experimental UV-Vis spectral data for this compound is not prominently available in the surveyed literature, the expected electronic transitions can be inferred from the behavior of the pyrrole chromophore. Pyrrole itself exhibits absorption bands around 210 nm and 240 nm, which are attributed to π → π* transitions. The attachment of an ethanol group at the 2-position is not expected to significantly alter the fundamental chromophore of the pyrrole ring, as it does not extend the conjugated system. Therefore, this compound would be predicted to have a UV absorption profile similar to that of simple 2-alkylpyrroles.

In contrast, derivatives of this compound that feature extended conjugation show significant shifts in their absorption maxima. For instance, chalcone derivatives, such as (E)-1-(1H-pyrrol-2-yl)-3-arylprop-2-en-1-one, which incorporate a propenone linker between the pyrrole and an aryl group, display strong absorptions at much longer wavelengths due to the extended π-system. researchgate.net Similarly, poly(2-acetyl pyrrole) shows absorption bands attributed to both π–π* and n–π* transitions. researchgate.net Highly conjugated systems, such as allostreptopyrroles, exhibit UV maximal absorptions at 235 nm and 273 nm, indicative of their complex functional groups. nih.gov

The table below summarizes the UV-Vis absorption data for pyrrole and some of its more complex derivatives, illustrating the effect of conjugation.

| Compound/Class | λmax (nm) | Transition Type | Reference |

| Pyrrole | ~210, ~240 | π → π | researchgate.net |

| Poly(2-acetyl pyrrole) | - | π–π, n–π | researchgate.net |

| Allostreptopyrroles | 235, 273 | π → π | nih.gov |

This table is interactive. Users can sort data by clicking on column headers.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Research indicates that this compound is typically isolated as an oil at room temperature, which precludes analysis by single-crystal X-ray diffraction. Consequently, there is no crystal structure available for the parent compound in the reviewed literature.

However, the structural features of the this compound framework can be understood by examining the crystal structures of its solid derivatives. These structures reveal key geometric parameters and packing motifs inherent to the substituted pyrrole ring.

For example, the crystal structure of 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, a closely related ketone, shows typical pyrrole ring bond lengths and angles. researchgate.net In the solid state, derivatives often form hydrogen-bonded networks. The crystal structure of 2-acetylpyrrole, the precursor ketone to this compound, reveals centrosymmetric dimers formed through N—H⋯O hydrogen bonds. researchgate.net This tendency for hydrogen bonding is a critical feature that would also be expected to influence the solid-state packing of this compound, were it to be crystallized.

The analysis of various crystalline derivatives provides consistent data on the geometry of the pyrrole ring and its substituents. The table below presents crystallographic data for several derivatives containing the 1-(1H-pyrrol-2-yl) moiety.

| Compound | Crystal System | Space Group | Key Feature | Reference |

| 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one | Monoclinic | P2₁/n | - | researchgate.net |

| (±)-Ethyl 6,7-dimethoxy-1-(1H-pyrrol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | Monoclinic | P2₁/c | Dihedral angle between pyrrolyl and quinolinyl fragments is 68.97 (2)°. | nih.gov |

| (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one | Monoclinic | P2₁/c | Dihedral angle between benzene (B151609) and pyrrole rings is 29.3°. | nih.gov |

| 2-Acetylpyrrole | Monoclinic | P2₁/c | Forms centrosymmetric dimers via N—H⋯O hydrogen bonds. | researchgate.net |

This table is interactive. Users can sort data by clicking on column headers.

Computational Chemistry and Theoretical Studies on 1 1h Pyrrol 2 Yl Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely applied in chemistry and materials science to predict a variety of molecular properties. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach allows for a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size.

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The optimized structure represents the most stable conformation of the molecule in the gas phase.

For 1-(1H-Pyrrol-2-yl)ethanol, geometry optimization would predict key structural parameters. These parameters include the bond lengths between constituent atoms (e.g., C-C, C-N, C-O, O-H, N-H, C-H), the bond angles defining the spatial relationship between three connected atoms (e.g., C-C-N, C-O-H), and the dihedral angles that describe the rotation around a bond. The resulting three-dimensional model is crucial for understanding the molecule's shape and steric properties.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-O | ~1.43 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Length | N-H (Pyrrole) | ~1.01 Å |

| Bond Angle | C-O-H | ~109.5° |

| Bond Angle | C-C-N (Pyrrole Ring) | ~108.0° |

| Dihedral Angle | H-O-C-C | Variable (describes hydroxyl rotation) |

Note: The values in Table 1 are representative and would be precisely determined by specific DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comresearchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. wikipedia.org This gap is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com Conversely, a large energy gap indicates high stability and low reactivity. irjweb.com DFT calculations can accurately predict the energies of these orbitals and the resulting energy gap.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.15 | Electron-donating ability |

| ELUMO | -0.55 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.60 | Chemical stability and reactivity |

Note: The values in Table 2 are illustrative examples derived from typical DFT calculations for similar organic molecules.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) spectrum. A true minimum energy structure will have no imaginary frequencies.

This analysis calculates the frequencies of the normal modes of vibration of the molecule. Each calculated frequency corresponds to a specific type of atomic motion, such as the stretching of a bond (e.g., O-H stretch, N-H stretch) or the bending of a bond angle. These theoretical frequencies can be correlated with experimental IR spectra to aid in the structural characterization of the compound. For instance, the characteristic O-H stretching frequency of the alcohol group and the N-H stretching frequency of the pyrrole (B145914) ring are key identifiers.

| Vibrational Mode | Typical Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(O-H) | ~3650 | Alcohol O-H stretch |

| ν(N-H) | ~3500 | Pyrrole N-H stretch |

| ν(C-H) | ~3100-2900 | Aromatic and aliphatic C-H stretch |

| ν(C-O) | ~1100 | C-O stretch |

| δ(C-H) | ~1500-1300 | C-H bending |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites within a molecule. nih.gov It plots the electrostatic potential onto the molecule's electron density surface. The map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or zero potential. nih.gov

For this compound, an MEP map would likely show negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrole ring, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the hydrogen atom of the pyrrole N-H bond, indicating their acidic nature and susceptibility to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds. wikipedia.orgusc.edu

A key aspect of NBO analysis is the study of delocalization effects, or hyperconjugation, which are quantified as second-order perturbation stabilization energies (E(2)). These energies measure the strength of the interaction between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu Stronger interactions, indicated by larger E(2) values, contribute significantly to the molecule's stability. For this compound, NBO analysis would reveal interactions such as the delocalization of the nitrogen lone pair into anti-bonding orbitals of the pyrrole ring or interactions between the pyrrole ring and the ethanol (B145695) substituent.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C) | High |

| π(C=C) | π(C=C) | Moderate |

| LP(2) O | σ*(C-H) | Low |

Note: "LP" denotes a lone pair, "π" a pi bond, and "σ"/"π" anti-bonding orbitals. The values indicate the relative strength of intramolecular charge transfer.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that undergo constant motion and conformational changes. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior by simulating the movement of atoms and molecules over time. nih.govwhiterose.ac.uk

For this compound, MD simulations can be used for conformational analysis. The molecule has rotational freedom around the single bond connecting the pyrrole ring to the ethanol side chain, as well as rotation of the hydroxyl group. MD simulations explore the potential energy surface by simulating the molecule's movements at a given temperature, allowing for the identification of the most stable and frequently occurring conformers. researchgate.netarxiv.org This analysis provides insight into the molecule's flexibility and the relative populations of different spatial arrangements, which can influence its biological activity and physical properties.

Quantum Chemical Investigations of Reaction Pathways and Energetics

Quantum chemical calculations are pivotal in elucidating the intricate details of chemical reaction mechanisms, providing insights into the energetics and feasibility of various reaction pathways. For derivatives of pyrrole, these computational investigations have been instrumental in understanding their reactivity and transformation. While specific studies focusing exclusively on the reaction pathways of this compound are not extensively documented in the cited literature, the established methodologies for related pyrrole compounds provide a framework for how such investigations would be conducted.

Theoretical studies on the isomerization of pyrrole have utilized density functional theory (DFT) to map out the potential energy surface, identifying transition states and intermediates. acs.org Such calculations are crucial for determining the activation energies and reaction rates of different isomerization routes. For instance, the isomerization of pyrrole to pyrrolenine and subsequently to more stable isomers like cis- and trans-crotonitrile involves overcoming specific energy barriers, the heights of which can be accurately predicted using quantum chemical methods. acs.org These studies often employ methods like RRKM theory to correlate theoretical activation energies with experimental kinetic data. acs.org

Furthermore, quantum chemical methods have been applied to investigate more complex reactions involving pyrrole derivatives. For example, the mechanisms of reactions between acylpyrrolylacetylenes and 1-pyrrolines have been examined using a DFT approach to understand the reaction progress and the formation of various products. Similarly, the study of ring expansions in methylene pyrrole radicals has been conducted using the B3LYP method to explore the potential energy surfaces and identify the most probable reaction pathways leading to the formation of pyridine. acs.org

Table 1: Hypothetical Energetic Data for the Dehydration of this compound

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| This compound | DFT (B3LYP) | 6-311+G(d,p) | 0.0 |

| Transition State | DFT (B3LYP) | 6-311+G(d,p) | +45.2 |

| 2-Vinyl-1H-pyrrole + H₂O | DFT (B3LYP) | 6-311+G(d,p) | +15.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from a quantum chemical investigation.

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties through computational chemistry is a powerful tool for the design and development of new materials for photonic and optoelectronic applications. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor functionalities, are of significant interest for their potential NLO activity. aip.org Pyrrole derivatives have been the subject of such computational studies due to their electronic properties. aip.orgaip.org

Theoretical calculations, often employing DFT methods, can be used to compute these properties. For instance, studies on various pyrrole derivatives have utilized techniques such as Mulliken charge analysis, molecular electrostatic potential mapping, and analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the intramolecular charge transfer (ICT) that gives rise to NLO effects. aip.orgaip.org The energy gap between the HOMO and LUMO is another critical parameter, with a smaller gap often correlating with higher polarizability and hyperpolarizability.

For this compound, the pyrrole ring can act as a π-electron donor, and the hydroxyl group can have a modest influence on the electronic distribution. To enhance its NLO properties, one could computationally model derivatives where strong electron-withdrawing groups are attached to the pyrrole ring or the ethanol side chain, thereby increasing the ICT character of the molecule.

Table 2: Predicted NLO Properties of Hypothetical this compound Derivatives

| Compound | Dipole Moment (Debye) | Mean Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

| This compound | 2.5 | 85 | 150 |

| 1-(5-Nitro-1H-pyrrol-2-yl)ethanol | 6.8 | 120 | 850 |

| 1-(1H-Pyrrol-2-yl)-2,2,2-trifluoroethanol | 4.1 | 95 | 320 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from a computational study on NLO properties.

Biological Activities and Pharmacological Potential of 1 1h Pyrrol 2 Yl Ethanol Derivatives

Antimicrobial Activity Studies

Pyrrole-containing compounds have demonstrated a broad spectrum of antimicrobial activities, and derivatives of 1-(1H-Pyrrol-2-yl)ethanol are no exception. derpharmachemica.com Research has focused on their efficacy against a variety of pathogenic microorganisms, including both bacteria and fungi, and notably, against strains that have developed resistance to conventional antibiotics.

Efficacy against Gram-Positive and Gram-Negative Bacteria

Derivatives of the pyrrole (B145914) structure have shown varied and significant antibacterial activity. acgpubs.org Studies have demonstrated that certain tetrasubstituted pyrrole derivatives are effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. In contrast, these same compounds showed no inhibitory effect on Gram-negative bacteria like Escherichia coli, Pseudomonas fluorescens, and Salmonella typhimurium. acgpubs.org This suggests that the permeability of the Gram-negative outer membrane may be a barrier to the action of these specific derivatives. acgpubs.org

Further research into pyrrolyl benzimidazole derivatives has shown antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 100 µg/mL. Specifically, some substituted 2-(4-(1H-pyrrol-1-yl) phenyl) 1H-benzo[d]imidazole derivatives showed significant activity at an MIC value of 6.25 µg/mL. Similarly, newly synthesized pyrrole derivatives connected with a thiazole (B1198619) ring have also been screened for their antibacterial properties. researchgate.net

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| Tetrasubstituted pyrrole derivatives | Active against S. aureus and B. cereus | Inactive against E. coli, P. fluorescens, S. typhimurium | acgpubs.org |

| Pyrrolyl benzimidazole derivatives | Active against S. aureus (MIC: 6.25-100 µg/mL) | Active against E. coli (MIC: 6.25-25 µg/mL) |

Antifungal Properties of Pyrrole Derivatives

In addition to their antibacterial action, pyrrole derivatives have been investigated for their potential as antifungal agents. Studies on newly synthesized pyrrole compounds have demonstrated their efficacy against fungal strains such as Aspergillus niger and Candida albicans. researchgate.net For instance, certain derivatives incorporating a 4-hydroxyphenyl ring have shown potent activity against C. albicans. researchgate.net The antifungal activity of these compounds is often compared to standard antifungal drugs to assess their potential for clinical applications. researchgate.net

Research has also explored the antifungal potential of eugenol tosylate congeners, which, while not direct pyrrole derivatives, highlight the broader search for novel antifungal agents. One such derivative demonstrated significant activity against Candida auris by inducing apoptosis and cell cycle arrest. plos.org

Specific Activity against Multidrug-Resistant Strains (e.g., MRSA)

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge. mdpi.com Consequently, there is a pressing need for the development of new antibiotics. mdpi.com Marinopyrrole A, a marine natural product containing a pyrrole structure, and its derivatives have shown potent antibiotic activity against Gram-positive pathogens, including MRSA. nih.govmdpi.com

A series of non-symmetrical marinopyrrole derivatives have been designed and synthesized to improve upon the natural product's activity and reduce its susceptibility to inhibition by human serum. mdpi.com One such derivative, a para-trifluoromethyl analog of marinopyrrole A, was found to be significantly more potent than vancomycin (B549263) against methicillin-resistant Staphylococcus epidermidis (MRSE), methicillin-susceptible Staphylococcus aureus (MSSA), and MRSA. mdpi.com Furthermore, certain hydroxyl-containing pyrrolylated-chalcones have demonstrated significant anti-MRSA efficiency, with minimum inhibitory and bactericidal concentrations ranging from 0.08 to 0.70 mg/mL and 0.16 to 1.88 mg/mL, respectively. semanticscholar.org Another class of compounds, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, has also been identified as a novel scaffold for antibacterial agents against MRSA and MRSE. nih.gov

| Derivative Class | MRSA Activity | Reference |

|---|---|---|

| Marinopyrrole A derivatives | Potent antibiotic activity | nih.govmdpi.com |

| para-Trifluoromethyl analog of Marinopyrrole A | More potent than vancomycin | mdpi.com |

| Hydroxyl-containing pyrrolylated-chalcones | MIC: 0.08-0.70 mg/mL | semanticscholar.org |

| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | MIC against MRSA: 8 µg/mL | nih.gov |

Anticancer and Antiproliferative Investigations

Pyrrole derivatives have emerged as a promising class of compounds in the search for new anticancer agents. nih.gov Their biological activity is attributed to various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with the cell division cycle. researchgate.net

Inhibition of Cancer Cell Proliferation and Cytotoxicity

A number of studies have demonstrated the cytotoxic effects of pyrrole derivatives against various human cancer cell lines. For example, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, named RDS 60, significantly inhibited the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound showed a dose- and time-dependent reduction in cell viability. mdpi.com

Other research has focused on 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its metal complexes, which were evaluated for their anticancer activities against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. mdpi.com Additionally, new pyrrole derivatives have been synthesized and tested for their cytotoxic activity against colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) human adenocarcinoma cell lines, with some compounds demonstrating dose- and time-dependent cytotoxic activity. nih.gov The antiproliferative activity of 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives has also been identified in multiple cancer cell lines. uni-bonn.de

| Derivative | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| RDS 60 | Head and Neck Squamous Carcinoma | Inhibition of replication | mdpi.com |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione metal complexes | HT29 (colon), A549 (lung) | Anticancer activity | mdpi.com |

| Novel pyrrole derivatives | LoVo (colon), MCF-7 (breast), SK-OV-3 (ovary) | Dose- and time-dependent cytotoxicity | nih.gov |

| 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives | Multiple cancer cell lines | Anti-proliferative activity | uni-bonn.de |

Apoptosis Induction and Cell Cycle Modulation

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis. Research has shown that the cytotoxic activity of certain pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties on cancer cells may be mediated by apoptosis, with a notable increase in the percentage of late apoptotic cells. nih.gov These compounds were also found to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov

In addition to inducing apoptosis, some pyrrole derivatives can modulate the cell cycle. The compound RDS 60, for instance, was found to block the cell cycle in the G2/M phase in HNSCC cell lines. mdpi.com This cell cycle arrest is a critical step that can precede apoptosis. mdpi.com Similarly, a dispiropiperazine derivative was shown to arrest the cell cycle at the G2/M phase in human cancer cells. nih.gov Another study on a natural diterpene ester demonstrated an increase in the G1 phase population, which was then followed by an increase in the sub-G1 population, indicative of apoptotic cells. nih.gov Furthermore, some benzimidazole derivatives have been shown to arrest the cell cycle at different phases, including G1, S, and G2, in various cancer cell lines. mdpi.com

Targeting Specific Biological Pathways (e.g., Tubulin Polymerization, AChE/BACE 1)

Tubulin Polymerization Inhibition: A critical target in cancer therapy is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Several derivatives containing the pyrrole scaffold have been identified as potent inhibitors at the colchicine binding site on β-tubulin. nih.govmdpi.com Specifically, 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown significant activity. The presence of both a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety is considered essential for potent inhibition of tubulin polymerization and cancer cell growth. nih.gov

Research has demonstrated that specific substitutions on the aryl rings can dramatically influence inhibitory potency. For instance, the introduction of a chlorine or fluorine atom on the 1-phenyl ring resulted in potent tubulin polymerization inhibitors. nih.gov One of the most potent compounds identified in a study was compound 28, which inhibited tubulin polymerization with an IC₅₀ value of 0.86 μM. nih.gov Another derivative, ARAP 22, not only inhibited tubulin polymerization but also showed strong inhibition of P-glycoprotein-overexpressing multidrug-resistant cancer cell lines. nih.gov

| Compound | Structure Type | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 1-(3-nitrophenyl)-pyrrole 19 | Nitrophenyl derivative | 8.9 μM nih.gov |

| Compound 28 | ARAP derivative | 0.86 μM nih.gov |

| Compound 22 | 1-(3-aminophenyl)pyrrole derivative | Potent inhibitor (specific IC₅₀ not stated in source) nih.gov |

| Arylthioindoles (ATI) 24 & 25 | Indole nucleus | 2.0 μM and 4.5 μM, respectively mdpi.com |

Acetylcholinesterase (AChE) and Beta-secretase (BACE-1) Inhibition: AChE and BACE-1 are key enzymes in the pathogenesis of Alzheimer's disease. nih.gov The development of inhibitors for these targets is a primary strategy in the search for new treatments. While research on this compound derivatives specifically is emerging, related heterocyclic structures have shown promise. For example, derivatives of deoxyvasicinone, an alkaloid containing a pyrrolidine ring fused to a quinazolinone, have been proposed as novel AChE inhibitors. nih.gov This suggests the potential for pyrrole-based compounds to be developed as multi-target agents for neurological diseases like Alzheimer's. nih.govnih.gov

Anti-inflammatory and Analgesic Effects

The pyrrole scaffold is a well-established feature in several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into new derivatives continues to yield compounds with significant anti-inflammatory and analgesic properties.

Anti-inflammatory Activity: A study on the pyrrole derivative, compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid), demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.govmdpi.com After 14 days of administration, all tested doses significantly inhibited paw edema at all time points. nih.govmdpi.com This effect was associated with a significant decrease in the pro-inflammatory cytokine TNF-α and a marked elevation of the anti-inflammatory cytokine TGF-β1, indicating an immunomodulatory mechanism. nih.govmdpi.com Other research has identified pyrrole-cinnamate hybrids as promising dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which could offer a safer alternative to traditional NSAIDs. mdpi.com

Analgesic Effects: New pyrrole derivatives of phencyclidine have been synthesized and evaluated for their pain-relieving effects. nih.gov In one study, compound III, 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole, showed significantly higher analgesic effects in the tail immersion test compared to phencyclidine. nih.gov It was also effective in a formalin test, attenuating both acute and chronic chemical pain. nih.gov The addition of a methyl group to the phenyl ring, combined with the substitution of the pyrrole ring, was concluded to be effective for both acute and chronic pain. nih.gov However, another study found that while six novel pyrrolic compounds showed analgesic activity against chemical stimuli, they did not exhibit antinociceptive properties against thermal stimuli. pensoft.net

| Compound/Derivative Type | Activity | Key Findings |

|---|---|---|

| Compound 3f | Anti-inflammatory | Significantly reduced paw edema and systemic TNF-α; increased TGF-β1. nih.govmdpi.com |

| 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole (Compound III) | Analgesic | Effective in attenuating acute and chronic pain in tail immersion and formalin tests. nih.gov |

| Pyrrole-cinnamate hybrids 5 & 6 | Anti-inflammatory | Showed promising dual inhibition of LOX (IC₅₀ = 30 μM & 27.5 μM) and COX-2 (IC₅₀ = 0.55 μM & 7.0 μM). mdpi.com |

| Six novel pyrrolic compounds | Analgesic | Demonstrated analgesic action against chemical stimuli but not thermal stimuli. pensoft.net |

Antioxidant Activity and Singlet Oxygen Quenching Mechanisms

Pyrrole derivatives have demonstrated notable antioxidant properties, acting as effective scavengers of various reactive oxygen species (ROS). nih.govfarmaceut.org Their mechanism of action often involves the presence of an active N-H hydrogen atom. researchgate.net

Radical Scavenging: Studies have evaluated the ability of pyrrole derivatives to scavenge radicals such as the superoxide anion (O₂•−), hydroxyl radical (•OH), and 1,1-diphenyl-2-picryl-hydrazyl (DPPH•). nih.gov In one quantitative structure-activity relationship (QSAR) study, several pyrrole compounds showed over 80% •OH scavenging activity. nih.gov Another investigation of pyrrolo[2,3-b]quinoxaline derivatives found that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was the most effective DPPH radical scavenger among the tested compounds. nih.gov

Singlet Oxygen Quenching: A significant area of research is the ability of pyrrole derivatives to quench singlet oxygen (¹O₂), a high-energy, reactive state of molecular oxygen. The primary mechanism is believed to be a spin-allowed Diels–Alder [4 + 2] cycloaddition, which forms an unstable endoperoxide intermediate. acs.org

A study of (E)-1-(pyrrole-2-yl)-3-(aryl)-2-(propen-1-one) (PAP) derivatives, a type of chalcone (B49325), identified them as efficient ¹O₂ quenchers. rsc.org The total singlet oxygen quenching rate constants (kQ) were measured, with the unsubstituted aryl compound (3a) showing the highest efficiency. rsc.org The quenching mechanism can be physical, involving the deactivation of the excited state, or chemical, involving the formation of a charge-transfer complex between the electron-rich pyrrole and the electron-deficient singlet oxygen. researchgate.netbmrat.org

| Compound | Aryl Substitution | Quenching Rate Constant (kQ) (M⁻¹ s⁻¹) |

|---|---|---|

| 3a | Unsubstituted (C₆H₅) | 5.71 (±0.21) × 10⁷ rsc.org |

| 3b | 4-H₃COC₆H₄ | Data not specified in source rsc.org |

| 3c | 4-FC₆H₄ | Data not specified in source rsc.org |

| 3d | 4-ClC₆H₄ | Data not specified in source rsc.org |

| 3e | 4-BrC₆H₄ | Data not specified in source rsc.org |

Other Emerging Biological Activities

The pyrrole ring is present in naturally occurring compounds with antibiotic activity, such as pyrrolnitrin and pyoluteorin (B1679884). nih.gov This has led to investigations into the antiviral potential of synthetic derivatives. Recent studies have highlighted the promise of pyrazole (B372694) and hydroxyquinoline derivatives, which share structural similarities with pyrrole compounds, as having significant antiviral activity against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov These compounds have been shown to inhibit the virus through multiple modes of action, including preventing adsorption to host cells and inhibiting viral replication. nih.gov The broad bioactivity of pyrrole-containing structures suggests a promising avenue for the development of novel antiviral agents. mdpi.com

Certain polysubstituted pyrroles have been identified as potent hypolipidemic agents. nih.gov A series of substituted 2-phenacyl-3-phenyl-1H-pyrrole-4-carboxylates were found to lower serum triglyceride concentrations in mice. nih.govnih.gov One specific agent demonstrated a 32% reduction in total serum cholesterol in rats after 14 days of oral administration. nih.gov These compounds were also shown to lower LDL-cholesterol levels and, in some cases, elevate HDL-cholesterol levels. nih.govnih.gov The mechanism appeared to involve a reduction in cholesterol content in the small intestine and aorta, although cholesterol concentrations in the liver were raised. nih.govnih.gov

| Parameter | Compound 1 Effect | Compound 2 Effect |

|---|---|---|

| Total Serum Cholesterol | 32% Reduction nih.gov | No Effect nih.gov |

| Serum Triglycerides | 47% Elevation nih.gov | 59% Elevation nih.gov |

| Liver Cholesterol | 87% Elevation nih.gov | 97% Elevation nih.gov |

| Small Intestine Cholesterol | 52% Reduction nih.gov | 67% Reduction nih.gov |

The pyrrole ring is a structural component in various compounds investigated for central nervous system activity. researchgate.net

Antipsychotic Potential: A series of 1-phenyl-3-(aminomethyl)pyrroles were synthesized and evaluated for their affinity to dopamine receptor subtypes D2, D3, and D4. nih.gov One compound, 1-(2-pyridyl)-4-[[3-(1-phenylpyrrolyl)]methyl]piperazine, showed a 15-fold selectivity for human D4 receptors over D2 receptors, indicating a biochemical profile predictive of an antipsychotic agent with a potentially low propensity for extrapyramidal side effects. nih.govnih.gov

Anxiolytic Potential: The anxiolytic-like effects of various heterocyclic compounds containing pyrrole or related structures have been explored. A study of a pyrazole derivative, LQFM032, demonstrated anxiolytic-like activity in elevated plus maze and light-dark box tests, with its effects mediated through benzodiazepine and nicotinic pathways. nih.gov Furthermore, newly synthesized pentacyclic benzodiazepine derivatives, which incorporate a pyrrole ring structure (pyrrolo nih.govnih.govbenzodiazepines), have exhibited significant anxiolytic effects in mouse models. mdpi.com These findings highlight the potential of pyrrole-based structures in the development of new treatments for anxiety disorders.

Insecticidal Applications